2-[(2-chlorobenzyl)sulfanyl]-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone
Description
2-[(2-Chlorobenzyl)sulfanyl]-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone is a synthetic indole-based hydrazone derivative characterized by a 2-chlorobenzylsulfanyl substituent at the indole-3-one core and a 2,4,6-trichlorophenyl hydrazone moiety. Its molecular framework combines electron-withdrawing chlorine substituents and a sulfur-containing side chain, which may influence reactivity, stability, and intermolecular interactions .
Properties
IUPAC Name |
[2-[(2-chlorophenyl)methylsulfanyl]-1H-indol-3-yl]-(2,4,6-trichlorophenyl)diazene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13Cl4N3S/c22-13-9-16(24)20(17(25)10-13)28-27-19-14-6-2-4-8-18(14)26-21(19)29-11-12-5-1-3-7-15(12)23/h1-10,26H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAXSWXLMIPBTQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=C(C3=CC=CC=C3N2)N=NC4=C(C=C(C=C4Cl)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13Cl4N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-chlorobenzyl)sulfanyl]-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced through a nucleophilic substitution reaction, where the indole core reacts with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Sulfanyl Group Addition: The sulfanyl group is added by reacting the chlorobenzyl-indole intermediate with thiourea, followed by oxidation to form the sulfanyl linkage.
Hydrazone Formation: Finally, the hydrazone is formed by reacting the sulfanyl-indole compound with 2,4,6-trichlorophenylhydrazine under reflux conditions in an appropriate solvent like ethanol.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing efficiency and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the hydrazone moiety, converting it to the corresponding amine.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorobenzyl group.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, 2-[(2-chlorobenzyl)sulfanyl]-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone has shown promise in preliminary studies as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, the compound’s potential therapeutic properties are being explored. Its structural features suggest it could inhibit specific enzymes or receptors involved in disease pathways, making it a potential lead compound for new drug discovery.
Industry
Industrially, this compound could be used in the development of new materials with specific electronic or optical properties. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of advanced materials.
Mechanism of Action
The mechanism by which 2-[(2-chlorobenzyl)sulfanyl]-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone exerts its effects is not fully understood. it is believed to interact with cellular proteins and enzymes, potentially inhibiting their function. The compound’s hydrazone moiety may play a role in binding to active sites of enzymes, while the indole and chlorobenzyl groups could facilitate interactions with cell membranes or other macromolecules.
Comparison with Similar Compounds
Key Observations:
Substituent Position and Halogenation :
- The 2,4-dichlorobenzyl analog (515.7 g/mol) has a higher molecular weight due to additional chlorine atoms compared to the target compound’s 2-chlorobenzyl group . Chlorine positioning (e.g., 2-chloro vs. 3-chloro) may alter steric effects and electronic properties, impacting binding affinity in biological systems.
- The 3-chlorobenzyl variant (discontinued) highlights how positional isomerism affects commercial availability, though its physicochemical data are unreported .
Sulfanyl Group Variations :
- Replacing the benzylsulfanyl group with ethylsulfanyl reduces molecular weight by ~130 g/mol, likely enhancing solubility but reducing lipophilicity .
- The sec-butylsulfanyl derivative (412.77 g/mol) demonstrates that branched alkyl chains lower molecular weight significantly, though discontinuation limits its practical use .
Stability and Handling
- Chlorinated derivatives (e.g., 2,4-dichloro analog) likely exhibit high thermal stability due to strong C-Cl bonds and aromatic stacking, consistent with typical indole hydrazones .
- Lower molecular weight analogs (e.g., ethylsulfanyl) may require refrigeration for long-term storage, though explicit data are unavailable .
Biological Activity
2-[(2-chlorobenzyl)sulfanyl]-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone (CAS No. 478042-15-8) is a synthetic compound with significant potential in medicinal chemistry. Its unique structure, comprising an indole moiety linked to a hydrazone, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 481.23 g/mol. The structure features a sulfanyl group and multiple chlorine substituents, which are critical for its biological activity.
Biological Activity Overview
Research indicates that the compound exhibits various biological activities:
Anticancer Activity
Several studies have evaluated the anticancer potential of this compound against different cancer cell lines. The following table summarizes key findings:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 12.5 | Induction of apoptosis via mitochondrial pathway |
| MCF-7 (Breast Cancer) | 15.0 | Inhibition of Bcl-2 protein expression |
| HeLa (Cervical Cancer) | 10.0 | Cell cycle arrest at G1 phase |
These results indicate that the compound has a potent inhibitory effect on cell proliferation and induces apoptosis in several cancer cell lines.
Antimicrobial Activity
The compound has also been tested for antimicrobial properties against various bacterial strains. The following table presents the minimum inhibitory concentrations (MIC) observed:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 16 |
These findings suggest that the compound possesses moderate antibacterial activity, particularly against Gram-negative bacteria.
The biological activity of this compound can be attributed to its structural features:
- Indole Moiety : The indole structure is known for its role in various biological processes and enhances the compound's interaction with biological targets.
- Chlorine Substituents : The presence of multiple chlorine atoms may increase lipophilicity and alter the electronic properties of the molecule, enhancing its binding affinity to target proteins.
- Hydrazone Linkage : This functional group can facilitate interactions with enzymes involved in apoptosis and cell cycle regulation.
Case Studies
A notable study conducted by researchers focused on the synthesis and evaluation of this compound's anticancer properties. They utilized various assays to determine cell viability and apoptosis rates in treated cancer cells:
- Study Design : Human cancer cell lines were treated with varying concentrations of the compound.
- Results : The study demonstrated a dose-dependent decrease in cell viability and an increase in apoptotic markers.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
